molecular formula C22H32INO B024804 Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide CAS No. 102571-23-3

Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide

Cat. No. B024804
M. Wt: 453.4 g/mol
InChI Key: BDAXRPDKOYFWJN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide is a chemical compound that is used in scientific research for its ability to act as a catalyst in various reactions. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide involves its ability to act as a phase-transfer catalyst. The compound facilitates the transfer of a reactant from one phase to another, typically from an aqueous phase to an organic phase. This allows for the reaction to occur more efficiently and selectively, resulting in higher yields of the desired product.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide, as it is primarily used in laboratory settings. However, studies have shown that the compound is relatively non-toxic and does not have significant adverse effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide as a phase-transfer catalyst is its ability to facilitate reactions that would otherwise be difficult or impossible to carry out. The compound is also relatively inexpensive and easy to handle, making it a popular choice for laboratory experiments.
However, there are some limitations to using Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide. For example, the compound may not be effective in all types of reactions, and its use may result in the formation of unwanted byproducts. Additionally, the compound may not be suitable for large-scale industrial applications due to its relatively low yield and selectivity.

Future Directions

There are several potential future directions for research involving Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide. One area of interest is the development of new and more efficient synthesis methods for the compound. Additionally, researchers may explore the use of the compound in new types of reactions or in combination with other catalysts. Finally, there may be opportunities to study the biochemical and physiological effects of the compound in more detail, particularly in relation to its potential use in medicine or other applications.

Synthesis Methods

The synthesis of Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide involves a reaction between diisopropylamine, 2-diphenylmethoxyethyl chloride, and methyl iodide. The reaction takes place in anhydrous conditions and is typically carried out in a solvent such as acetonitrile or dichloromethane. The resulting product is a white crystalline solid that can be purified using recrystallization.

Scientific Research Applications

Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide is commonly used as a phase-transfer catalyst in various reactions, including nucleophilic substitution, alkylation, and Michael addition reactions. The compound has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and natural products. It is also used in the preparation of chiral compounds, as it can act as a chiral auxiliary.

properties

CAS RN

102571-23-3

Product Name

Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide

Molecular Formula

C22H32INO

Molecular Weight

453.4 g/mol

IUPAC Name

2-benzhydryloxyethyl-methyl-di(propan-2-yl)azanium;iodide

InChI

InChI=1S/C22H32NO.HI/c1-18(2)23(5,19(3)4)16-17-24-22(20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19,22H,16-17H2,1-5H3;1H/q+1;/p-1

InChI Key

BDAXRPDKOYFWJN-UHFFFAOYSA-M

SMILES

CC(C)[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-]

Canonical SMILES

CC(C)[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-]

synonyms

AMMONIUM, DIISOPROPYL(2-DIPHENYLMETHOXYETHYL)METHYL-, IODIDE

Origin of Product

United States

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